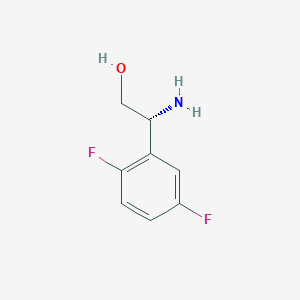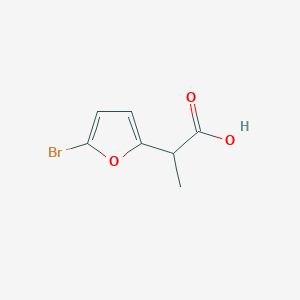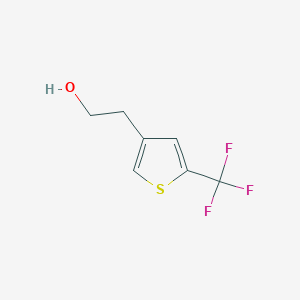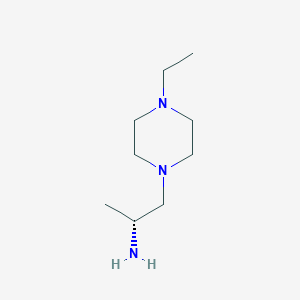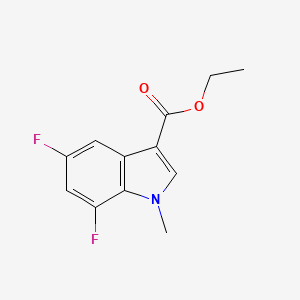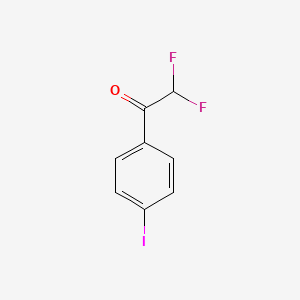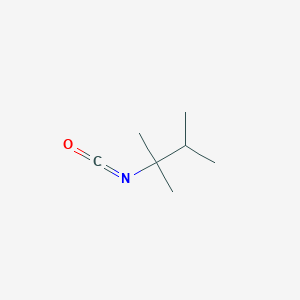![molecular formula C10H9BrN2 B13612178 1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
1-[2-(bromomethyl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Bromomethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromomethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-methylphenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of 1-[2-(carboxyphenyl)]-1H-pyrazole or 1-[2-(formylphenyl)]-1H-pyrazole.
Coupling Reactions: Formation of biaryl pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-[2-(Bromomethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(bromomethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Chloromethyl)phenyl]-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[2-(Methyl)phenyl]-1H-pyrazole: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
1-[2-(Hydroxymethyl)phenyl]-1H-pyrazole: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. The bromine atom’s ability to participate in various substitution and coupling reactions makes this compound a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)phenyl]pyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2 |
InChI-Schlüssel |
CSLFLTCCYCBXJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


